5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-11(2,8-6-4-3-5-7-8)9-13-14-10(12)15-9/h3-7H,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALMDNYJOLXCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 2 Phenylpropan 2 Yl 1,3,4 Thiadiazol 2 Amine and Its Analogs
Established Synthetic Routes to 1,3,4-Thiadiazol-2-amine Frameworks
The construction of the 1,3,4-thiadiazole (B1197879) ring system can be achieved through various synthetic pathways. The most prevalent methods involve the cyclization of open-chain precursors that contain the requisite nitrogen, carbon, and sulfur atoms. These methods are broadly classified based on the key intermediates and reaction types, such as the cyclization of thiosemicarbazides, reactions with carbon disulfide, and oxidative cyclization techniques. sbq.org.br
The cyclization of thiosemicarbazides or their acylated derivatives is one of the most fundamental and widely employed methods for synthesizing 2-amino-1,3,4-thiadiazoles. sbq.org.br This strategy typically involves the reaction of a carboxylic acid or its derivative with thiosemicarbazide (B42300), followed by a dehydrative cyclization step.
The general mechanism begins with a nucleophilic attack from the nitrogen of thiosemicarbazide on the carbonyl carbon of a carboxylic acid, forming an acylthiosemicarbazide intermediate. sbq.org.br This intermediate then undergoes acid-catalyzed cyclodehydration. bu.edu.egnih.gov The sulfur atom attacks the carbonyl carbon, leading to ring closure, followed by the elimination of a water molecule to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br
A variety of dehydrating agents can be employed to facilitate this cyclization, including strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). bu.edu.egrasayanjournal.co.in For instance, 4-substituted benzoyl thiosemicarbazides can be added portion-wise to concentrated sulfuric acid to induce cyclization and form the corresponding 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. rasayanjournal.co.in Phosphorus oxychloride (POCl3) is another effective reagent for this transformation, used to convert thiosemicarbazide derivatives and aromatic carboxylic acids into 1,3,4-thiadiazoles. jocpr.comresearchgate.net More recently, milder and less toxic reagents like polyphosphate ester (PPE) have been developed for one-pot syntheses from carboxylic acids and thiosemicarbazide, proceeding through an acylthiosemicarbazide intermediate. nih.govmdpi.comresearchgate.netnih.gov
The choice of cyclizing agent can influence the reaction outcome. Studies have shown that reagent-based control can selectively produce either 1,3,4-thiadiazoles or 1,3,4-oxadiazoles from the same thiosemicarbazide intermediate. acs.orgacs.org For example, using p-toluenesulfonyl chloride (p-TsCl) with triethylamine (B128534) (TEA) in N-methyl-2-pyrrolidone (NMP) favors the formation of 2-amino-1,3,4-thiadiazoles with high regioselectivity. sbq.org.bracs.org
| Starting Materials | Cyclizing Agent/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Substituted benzoyl thiosemicarbazide | Conc. H₂SO₄ | - | Shaking, portion-wise addition | 5-(4-Substituted-phenyl)-1,3,4-thiadiazol-2-amine | Not specified | rasayanjournal.co.in |
| Thiosemicarbazide + Aromatic carboxylic acids | POCl₃ | - | Reflux | 2-Amino-5-aryl-1,3,4-thiadiazole | Not specified | jocpr.com |
| Thiosemicarbazide + Benzoic acid | Polyphosphate Ester (PPE) | Chloroform (B151607) | Reflux, 10 h | 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) | 64.4 | mdpi.com |
| Thiosemicarbazide intermediates | p-TsCl / TEA | NMP | Room Temperature, 2 h | 2-Amino-1,3,4-thiadiazole (B1665364) | 63-94 | sbq.org.bracs.org |
Another classic and versatile route to 1,3,4-thiadiazoles involves the reaction of acid hydrazides with carbon disulfide (CS₂). bu.edu.eg This method is particularly useful for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols, which can be further converted to 2-amino derivatives if required.
The synthesis begins with the treatment of an acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solvent. nih.gov This reaction forms a potassium dithiocarbazinate salt as an intermediate. nih.govacs.org Subsequent heating of this salt, often in the presence of hydrazine (B178648) hydrate, leads to cyclization and the formation of the 1,3,4-thiadiazole ring. connectjournals.comnih.gov For example, the reaction of (1,4,5-triphenylimidazol-2-yl-thio)butyric acid hydrazide with CS₂ in ethanolic KOH, followed by treatment with hydrazine hydrate, yields the corresponding 4-amino-1,2,4-triazole-3-thione, but similar pathways can lead to thiadiazoles under different cyclization conditions. nih.gov
Variations of this method allow for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide and carbon disulfide with a base like potassium hydroxide. connectjournals.com Amidrazones can also react with carbon disulfide to produce 1,3,4-thiadiazole derivatives. connectjournals.combu.edu.eg
| Primary Reactants | Base/Solvent | Key Intermediate | Final Product Class | Reference |
|---|---|---|---|---|
| Acid Hydrazide + CS₂ | KOH / Ethanol | Potassium dithiocarbazinate salt | 1,3,4-Thiadiazole-2-thiol | nih.govacs.org |
| Thiosemicarbazide + CS₂ | KOH | Potassium hydrazothiocarbonamide dithiocarboxylate | 2-Amino-5-mercapto-1,3,4-thiadiazole | connectjournals.com |
| Amidrazone + CS₂ | Not specified | N-imidoylthiohydrazide | 1,3,4-Thiadiazole-2-thiol/thione | connectjournals.com |
| Hydrazine Hydrate + CS₂ | Alcoholic Ammonia | Hydrazine salt of dithiocarbazic acid | 2,5-Dithiol-1,3,4-thiadiazole | sbq.org.br |
Oxidative cyclization provides an alternative pathway to the 1,3,4-thiadiazole ring, typically starting from thiosemicarbazones, which are condensation products of thiosemicarbazide and an aldehyde or ketone. arkat-usa.org This method involves the formation of a C-S bond through an intramolecular cyclization facilitated by an oxidizing agent.
A variety of oxidizing agents have been proven effective for this transformation, including ferric chloride (FeCl₃), copper(II) salts, and molecular iodine (I₂). sbq.org.brarkat-usa.orgnih.gov The reaction of aldehyde thiosemicarbazones with ferric chloride can produce 2-amino-5-aryl-1,3,4-thiadiazoles in yields ranging from 44-91%. sbq.org.br The mechanism is thought to involve the formation of a radical intermediate. sbq.org.br
More recent methods utilize molecular iodine in the presence of a base like potassium carbonate. nih.gov For example, a transition-metal-free sequential synthesis involves the condensation of thiosemicarbazide with an aldehyde, followed by I₂-mediated oxidative C-S bond formation in a solvent like 1,4-dioxane (B91453) to afford 2-amino-substituted 1,3,4-thiadiazoles. sbq.org.brorganic-chemistry.org This approach is compatible with a range of aromatic and heterocyclic aldehydes. sbq.org.br Mechanistic studies on oxidative cyclization suggest that the process can be initiated by the attack of a Lewis acidic metal cation (like Fe³⁺ or Cu²⁺) onto the imine-like nitrogen atom of the thiosemicarbazone substrate, inducing the ring-closing step. arkat-usa.org
Design and Synthesis of 5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine
While numerous methods exist for the synthesis of the general 1,3,4-thiadiazol-2-amine framework, the specific synthesis of this compound requires a tailored approach based on these established principles. The most direct and logical route involves the cyclization of an acylthiosemicarbazide derived from 2-phenylpropane-2-carboxylic acid.
The synthesis of the target compound logically begins with precursors that can provide the two key structural components: the 2-amino-1,3,4-thiadiazole core and the 5-position's 2-phenylpropan-2-yl (cumyl) substituent.
Precursors:
Thiosemicarbazide: This compound serves as the foundational building block, providing the N-N-C-S backbone and the C2-amine group of the thiadiazole ring.
2-Phenylpropane-2-carboxylic acid (or its derivatives): This carboxylic acid provides the C5 carbon and the attached 2-phenylpropan-2-yl group. Using a more reactive derivative, such as 2-phenylpropane-2-carbonyl chloride or an ester like methyl 2-phenylpropane-2-carboxylate, can facilitate the initial acylation of thiosemicarbazide.
Reaction Conditions: The synthesis would proceed via a two-step or one-pot reaction. The first step is the formation of the N-acylthiosemicarbazide intermediate, N-(2-phenylpropane-2-carbonyl)thiosemicarbazide. The second step is the cyclodehydration of this intermediate.
Catalyst/Dehydrating Agent: Based on established methods, strong protic acids like concentrated H₂SO₄ or dehydrating agents like POCl₃ would be effective for the cyclization step. rasayanjournal.co.injocpr.com A milder, modern alternative would be the use of polyphosphate ester (PPE), which can facilitate a one-pot reaction directly from the carboxylic acid and thiosemicarbazide. nih.govencyclopedia.pub
Solvent: If a one-pot PPE method is used, chloroform is a suitable solvent. mdpi.com For methods using POCl₃, the reaction may be run neat. researchgate.net
Temperature and Time: The reaction typically requires heating. For instance, refluxing in chloroform with PPE for several hours (e.g., 10 hours) is a common condition. mdpi.com Reactions with POCl₃ or H₂SO₄ may also require elevated temperatures to ensure complete cyclization. rasayanjournal.co.inresearchgate.net
| Precursor 1 | Precursor 2 | Proposed Method | Key Reagent | Solvent | Anticipated Conditions |
|---|---|---|---|---|---|
| Thiosemicarbazide | 2-Phenylpropane-2-carboxylic acid | One-pot cyclodehydration | Polyphosphate Ester (PPE) | Chloroform | Reflux, ~10 h |
| Thiosemicarbazide | 2-Phenylpropane-2-carboxylic acid | Two-step cyclodehydration | POCl₃ | Neat or inert solvent | Gentle reflux |
| Thiosemicarbazide | 2-Phenylpropane-2-carbonyl chloride | Two-step cyclodehydration | Heat or mild acid | Inert solvent (e.g., Toluene) | Reflux |
Optimizing the synthesis of this compound would involve systematically adjusting reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.
Reagent Stoichiometry: The molar ratio of the carboxylic acid (or its derivative) to thiosemicarbazide should be optimized. Typically, a ratio close to 1:1 is used, but a slight excess of one reagent may be beneficial depending on the specific conditions. mdpi.com
Catalyst Loading: When using a catalyst or a dehydrating agent like PPE or H₂SO₄, the amount used is critical. Insufficient amounts may lead to incomplete reaction, while an excess can cause unwanted side reactions or decomposition. For PPE, a significant mass relative to the reactants (e.g., 20 g of PPE per 5 mmol of acid) has been shown to be necessary for the reaction to proceed. mdpi.com
Temperature and Reaction Time: The reaction temperature and duration must be carefully controlled. Higher temperatures can accelerate the reaction but may also promote the formation of impurities. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal time to stop the reaction, preventing degradation of the product. jocpr.com
Work-up and Purification: The purity of the final compound is highly dependent on the work-up procedure. After the reaction, quenching with water or an ice-water mixture is common to precipitate the crude product. rasayanjournal.co.inresearchgate.net Neutralization with a base (e.g., ammonia, sodium bicarbonate) is often required to remove the acidic catalyst. mdpi.comjocpr.com The final purification is typically achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol-water, to obtain a product of high purity. rasayanjournal.co.inresearchgate.net
| Parameter | Variable | Goal | Monitoring Technique |
|---|---|---|---|
| Reactant Ratio | Molar ratio of acid to thiosemicarbazide | Maximize conversion of limiting reagent | TLC, LC-MS |
| Temperature | Reaction temperature (°C) | Balance reaction rate and byproduct formation | TLC |
| Reaction Time | Duration of heating/stirring (h) | Achieve maximum conversion without product degradation | TLC |
| Purification | Recrystallization solvent system | Obtain high purity crystalline solid | Melting point, NMR, LC-MS |
Spectroscopic Confirmation of Molecular Structure
The definitive identification of this compound and its analogs relies on a combination of modern spectroscopic techniques. While specific experimental data for the parent compound is not extensively published, its structural confirmation would follow established methods for this class of molecules, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₃N₃S), high-resolution mass spectrometry would confirm its elemental composition. The molecular ion peak in mass spectra of related thiadiazole compounds is typically observed to match the calculated values. growingscience.comresearchgate.net Predicted mass-to-charge ratios (m/z) for various adducts of the parent compound provide expected values for experimental analysis. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 220.09030 |
| [M+Na]⁺ | 242.07224 |
| [M-H]⁻ | 218.07574 |
| [M]⁺ | 219.08247 |
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For 5-substituted-1,3,4-thiadiazol-2-amines, characteristic vibrational frequencies are observed. growingscience.com Key expected peaks include:
N-H stretching: Vibrations for the primary amine group are typically seen in the range of 3072-3400 cm⁻¹. growingscience.com
C-H stretching: Aromatic C-H stretching bands appear between 2946-3040 cm⁻¹. growingscience.com
C=N stretching: The stretching vibration of the C=N bond within the thiadiazole ring is a characteristic band found between 1590–1636 cm⁻¹. growingscience.com
C-S-C stretching: The vibration for the C-S-C linkage in the thiadiazole ring is observed in the 812-854 cm⁻¹ region. growingscience.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR: In related compounds, the protons of the primary amine group (NH₂) typically appear as a singlet. mdpi.comnih.gov Aromatic protons on the phenyl ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with splitting patterns depending on the substitution. researchgate.netnih.gov The methyl protons of the 2-phenylpropan-2-yl group would appear as a sharp singlet in the upfield region.
¹³C NMR: The carbon atoms of the thiadiazole ring are characteristic, with the C=N carbon appearing significantly downfield in the range of 148-169 ppm. growingscience.comresearchgate.net Aromatic carbons typically resonate between 112-130 ppm. growingscience.comresearchgate.net
Exploration of Derivatization Strategies for the Phenylpropan-2-yl Moiety and Amine Group
The molecular scaffold of this compound offers two primary sites for chemical modification: the phenyl ring of the phenylpropan-2-yl moiety and the exocyclic amine group. Researchers have explored various derivatization strategies at these positions in analogous structures to synthesize novel compounds.
Substituent Effects on the Phenyl Ring
Modifying the phenyl ring by introducing various substituents is a common strategy to modulate the properties of 2-amino-5-aryl-1,3,4-thiadiazoles. These substitutions can influence the molecule's electronic properties, solubility, and biological activity.
Studies on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have demonstrated that the nature of the substituent plays a significant role in their antimicrobial and anticancer activities. rasayanjournal.co.in For instance, compounds with electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -Cl) on the phenyl ring have been synthesized and evaluated. rasayanjournal.co.in The synthesis typically involves the dehydrocyclization of the corresponding 4-substituted benzoyl thiosemicarbazides. rasayanjournal.co.in The introduction of substituents also affects the spectroscopic properties of the resulting molecules, causing predictable shifts in NMR and IR spectra. mdpi.com
| Substituent on Phenyl Ring | Observed Effect | Reference |
|---|---|---|
| -Cl (Chloro) | Showed significant antibacterial and moderate anticancer activity. | rasayanjournal.co.in |
| -OH (Hydroxy) | Demonstrated significant antibacterial activity. | rasayanjournal.co.in |
| -NO₂ (Nitro) | Resulting Schiff bases showed promising biological activities. | jocpr.com |
| -Br (Bromo) | Used in the synthesis of azo dyes with specific spectroscopic properties. | mdpi.com |
| -C(CH₃)₃ (tert-Butyl) | Used in the synthesis of azo dyes with specific spectroscopic properties. | mdpi.com |
Modifications of the Amine Functionality
The 2-amino group on the 1,3,4-thiadiazole ring is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives.
One of the most common modifications is the formation of Schiff bases (imines). This is typically achieved by reacting the 2-amino-5-aryl-1,3,4-thiadiazole with various substituted aromatic aldehydes in a suitable solvent like glacial acetic acid. jocpr.comnih.gov This reaction transforms the primary amine into an imine linkage (-N=CH-Ar), significantly altering the molecular structure and properties.
Another significant derivatization involves diazotization . The primary amine group can be converted into a diazonium salt using reagents like nitrosyl sulfuric acid. researchgate.net This highly reactive intermediate can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a series of novel azo dyes . researchgate.net This method allows for the introduction of a chromophoric azo group (-N=N-), fundamentally changing the electronic and optical properties of the parent molecule.
Structural Elucidation of Novel Analogs
The confirmation of the structures of newly synthesized analogs, whether modified at the phenyl ring or the amine group, is accomplished through a suite of spectroscopic and analytical techniques.
Spectroscopic Methods: The primary tools for structural elucidation are FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. rasayanjournal.co.injocpr.com
FT-IR is used to confirm the success of a derivatization. For example, in the formation of a Schiff base, the disappearance of the N-H stretching bands of the primary amine and the appearance of a new C=N stretching band for the imine group would be key indicators. jocpr.com
¹H and ¹³C NMR provide detailed structural information. For instance, in a Schiff base derivative, a new signal for the imine proton (-N=CH-) would appear in the ¹H NMR spectrum, and signals for the newly introduced aromatic ring would also be present. jocpr.com
Mass Spectrometry confirms the molecular weight of the new derivative, ensuring that the expected chemical transformation has occurred. rasayanjournal.co.injocpr.com
Crystallography: For unambiguous proof of structure and to study the three-dimensional arrangement of atoms and intermolecular interactions, X-ray crystallography is employed when suitable single crystals can be obtained. mdpi.comnih.gov This technique provides precise bond lengths, bond angles, and details about the crystal packing, offering the highest level of structural confirmation. nih.gov
Advanced Computational and Theoretical Investigations
Quantum Chemical Characterization of Electronic Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity, stability, and interaction with biological targets. For 5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine, these methods can elucidate the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are critical in predicting a molecule's susceptibility to nucleophilic and electrophilic attack, as well as its participation in chemical reactions.
For 1,3,4-thiadiazole (B1197879) derivatives, the HOMO is often localized on the electron-rich regions, such as the sulfur and nitrogen atoms of the thiadiazole ring and the amino group. This suggests that these sites are prone to electrophilic attack. Conversely, the LUMO is typically distributed over the heterocyclic ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
While specific HOMO-LUMO energy values for this compound are not documented, studies on analogous 5-substituted-2-amino-1,3,4-thiadiazoles provide a basis for estimation. The presence of the electron-donating amino group and the phenylpropan-2-yl substituent would influence the electron density and, consequently, the energies of the frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Characteristics of this compound based on Analogous Compounds
| Molecular Orbital | Predicted Localization | Implied Reactivity |
| HOMO | Primarily on the 1,3,4-thiadiazole ring (N and S atoms) and the exocyclic amino group. | Susceptible to electrophilic attack; potential for hydrogen bonding and metal coordination. |
| LUMO | Distributed across the 1,3,4-thiadiazole ring. | Susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to low. | Indicative of potential biological activity and reactivity. |
Electrostatic Potential (ESP) Mapping
Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It is invaluable for understanding intermolecular interactions, such as drug-receptor binding. The ESP map highlights regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).
For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the exocyclic amino group, as well as the sulfur atom, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit positive potential, marking them as hydrogen bond donors. The phenyl ring would present a region of relatively neutral or slightly negative potential due to the delocalized π-electrons. Understanding these electrostatic features is crucial for designing molecules that can effectively interact with the specific electrostatic environment of a biological target.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the key flexible bond is the one connecting the phenylpropan-2-yl group to the thiadiazole ring. Rotation around this bond will determine the spatial orientation of the bulky phenyl group relative to the heterocyclic core.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and the optimization of lead structures.
Ligand-Based Pharmacophore Development
A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. For a series of active 1,3,4-thiadiazole derivatives, a ligand-based pharmacophore model could be developed. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry.
For this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor feature from the amino group.
Hydrogen bond acceptor features from the nitrogen atoms of the thiadiazole ring.
A hydrophobic feature corresponding to the phenylpropan-2-yl group.
An aromatic ring feature for the phenyl group.
The relative spatial arrangement of these features would be critical for biological activity.
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery. If a pharmacophore model or a 3D structure of a target protein is available, virtual screening can be performed to identify new 1,3,4-thiadiazole derivatives with potentially improved activity.
Virtual ligand design takes this a step further by modifying the structure of a lead compound, such as this compound, in silico to improve its binding affinity and other properties. For instance, modifications to the phenyl ring or the alkyl chain could be explored computationally to enhance interactions with a hypothetical receptor. Studies on other 1,3,4-thiadiazole derivatives have successfully employed these techniques to identify potent inhibitors for various enzymes and receptors.
Prediction of Biological Activities (e.g., via PASS prediction)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the potential biological activities of a drug-like molecule based on its chemical structure. This prediction is based on the structure-activity relationships derived from a large database of known biologically active compounds.
As of the latest available data, specific PASS prediction results for this compound have not been published in peer-reviewed literature. Therefore, a data table detailing its predicted biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values cannot be provided at this time.
For illustrative purposes, a hypothetical PASS prediction would involve submitting the structure of this compound to the PASS software. The output would be a list of potential biological activities, such as enzymatic inhibition, receptor antagonism, or antimicrobial effects. Each predicted activity would be associated with Pa and Pi scores, which help in prioritizing further experimental validation. Given the known activities of other 5-substituted-1,3,4-thiadiazol-2-amines, it could be hypothesized that predictions might include activities such as anticancer, antimicrobial, or anti-inflammatory properties. dovepress.comnih.gov However, without a specific computational analysis, this remains speculative.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
There are no specific molecular docking studies for this compound reported in the scientific literature. Research on analogous 1,3,4-thiadiazole derivatives has often involved docking studies to elucidate their mechanism of action. For instance, various derivatives have been docked with targets such as dihydrofolate reductase, protein kinases, and microbial enzymes to explain their observed biological activities. dovepress.com
A theoretical molecular docking study for this compound would first involve the identification of a relevant biological target, potentially based on the predicted activities from a PASS analysis or preliminary experimental data. The three-dimensional structure of the compound would then be docked into the binding site of the target protein. The results would be analyzed to determine the binding energy, which indicates the stability of the complex, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. This information is crucial for understanding the compound's potential mechanism of action and for guiding further lead optimization. In the absence of such studies, a data table of binding energies and interacting residues for this compound cannot be compiled.
Preclinical Biological Evaluation and Mechanistic Elucidation
In Vitro Assessment of Biological Activities
Despite the recognized therapeutic potential of the 1,3,4-thiadiazole (B1197879) scaffold in medicinal chemistry, specific experimental data on the in vitro biological activities of 5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine are not available in the currently accessible scientific literature. Research has been conducted on a wide array of other 2-amino-1,3,4-thiadiazole (B1665364) derivatives, demonstrating their potential in various therapeutic areas. However, the unique structural contribution of the 5-(2-phenylpropan-2-yl), or cumyl, substituent on this particular molecule has not been specifically documented in preclinical studies.
A comprehensive review of published studies yielded no specific data regarding the antimicrobial spectrum of this compound. While numerous other compounds containing the 5-substituted-2-amino-1,3,4-thiadiazole core have been synthesized and evaluated for their activity against various strains of bacteria and fungi, the results for this specific analog have not been reported.
There is currently no available published data detailing the cytotoxic effects of this compound against any cancer cell lines or other cell types. The anticancer potential of the 1,3,4-thiadiazole class of compounds is an active area of research, with many derivatives showing promising activity, but specific findings for the title compound are absent from the literature.
No specific research has been published on the enzyme inhibition profile of this compound. Studies on other 1,3,4-thiadiazole derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase, but this has not been extended to the specific compound .
An evaluation of the antioxidant capacity of this compound has not been reported in the scientific literature. Although various heterocyclic compounds, including other thiadiazoles, have been assessed for their ability to scavenge free radicals, no such data exists for this particular molecule.
There are no published preclinical studies evaluating the anticonvulsant properties of this compound. The potential for 1,3,4-thiadiazole derivatives to act on the central nervous system is of interest, but research has not specifically addressed the anticonvulsant effects of this compound.
Specific data on the anti-inflammatory activity of this compound is not available in the current body of scientific literature. While the anti-inflammatory potential of the 1,3,4-thiadiazole nucleus is a subject of investigation for other analogs, this specific derivative remains uncharacterized in this regard.
Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical data for the compound This compound that aligns with the detailed outline requested. The search results contain information on the biological activities of the broader class of 2-amino-1,3,4-thiadiazole derivatives, but not for this specific molecule.
Generating an article based on the provided structure would require extrapolating data from related but structurally different compounds, which would be scientifically inaccurate and misleading. To adhere to the core principles of accuracy and avoidance of fabricated information, the requested article cannot be generated.
Scientific research on the biological activities of 1,3,4-thiadiazole derivatives is extensive, with various studies exploring their potential as therapeutic agents. For instance, different compounds within this class have been investigated for:
Antiviral Activity : Studies on various 2-amino-1,3,4-thiadiazole derivatives have shown activity against a range of viruses, including influenza, HIV, and Hepatitis B. nih.gov
In Vivo Studies : In vivo research on other thiadiazole compounds has been conducted in animal models to evaluate effects such as muscle relaxation, anticancer efficacy, and anti-parasitic activity. nih.govnih.govmdpi.com
Mechanisms of Action : For some derivatives, research has delved into their molecular mechanisms, identifying potential biological targets like the M2 proton channel of the influenza A virus or pathways related to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com
Diverse Applications and Future Prospects
Potential in Agrochemical Development
The 1,3,4-thiadiazole (B1197879) nucleus is a well-established component in the development of agricultural chemicals. researchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. chemimpex.comnih.gov For instance, commercial pesticides such as Bismerthiazol and Thiodiazole-copper, which are widely used in agriculture, are based on the 1,3,4-thiadiazole structure. nih.gov
Research into related compounds further supports the agrochemical potential of 5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine. Studies have shown that amide derivatives containing a 1,3,4-thiadiazole thioether moiety exhibit potent antifungal activities against various plant pathogens. nih.gov Similarly, the simpler analog, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), is utilized in formulating fungicides and herbicides to enhance crop protection. chemimpex.com The biological activity of these compounds suggests that the 2-amino-1,3,4-thiadiazole (B1665364) core is a promising scaffold for developing new agrochemicals.
| Thiadiazole Derivative Class | Agrochemical Activity | Target Pathogens/Pests | Reference |
| Amide derivatives of 1,3,4-thiadiazole thioether | Antifungal | Fusarium oxysporum, Cytospora mandshurica, Gibberella zeae | nih.gov |
| Amide derivatives of 1,3,4-thiadiazole thioether | Antibacterial | Xanthomonas oryzae pv. oryzae, Xanthomonas campestris pv. citri, Ralstonia solanacearum | nih.gov |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Fungicide, Herbicide | General crop protection | chemimpex.com |
| General 1,3,4-Thiadiazole Derivatives | Insecticidal, Fungicidal | Broad spectrum | nih.gov |
| Glucoside-Thiadiazole Hybrids | Antifungal | Phytophthora infestans | nih.gov |
Exploration in Materials Science
The unique chemical properties of the 1,3,4-thiadiazole ring also make it a candidate for applications in materials science. researchgate.net Analogs such as 5-phenyl-1,3,4-thiadiazol-2-amine are being explored for the development of advanced materials, including specialized polymers and coatings where properties like enhanced durability and resistance are desired. chemimpex.com
Furthermore, the nitrogen and sulfur heteroatoms in the thiadiazole ring provide excellent coordination sites, making these compounds suitable ligands for forming complexes with metal ions. isres.org This capacity for coordination is a foundational aspect of developing new functional materials, such as sensors, catalysts, and corrosion inhibitors. The specific substituents on the this compound molecule could be tailored to fine-tune these coordination properties for specific material applications.
Role as a Key Intermediate in Complex Chemical Synthesis
The 2-amino-1,3,4-thiadiazole framework, which is the core of this compound, is widely regarded as a crucial building block in organic synthesis. chemimpex.comnih.gov The amine group at the 2-position is particularly reactive and allows for a wide range of chemical modifications, making it an ideal starting point for constructing more complex molecules. nih.gov
Numerous studies have utilized 2-amino-1,3,4-thiadiazole derivatives as key starting materials for the synthesis of diverse heterocyclic compounds with significant biological activities. nih.gov The ability to easily modify the core structure makes these compounds valuable intermediates in the development of new pharmaceuticals and other specialty chemicals. chemimpex.comnih.govencyclopedia.pub The versatility of this scaffold allows medicinal chemists to systematically alter molecular structures to optimize biological activity and other properties. researchgate.net
Future Research Directions for this compound and its Analogs
The broad utility of the 1,3,4-thiadiazole scaffold provides a clear roadmap for future research. While direct studies on this compound are needed, the wealth of data on its analogs points toward several promising avenues of investigation.
A primary direction for future research is the continued design and synthesis of novel thiadiazole-based molecules. nih.govtandfonline.com Modern drug discovery often employs a strategy of molecular hybridization, where the 1,3,4-thiadiazole ring is combined with other known pharmacophores to create new chemical entities with enhanced or novel activities. tandfonline.com The use of computational tools, including molecular docking and structure-activity relationship (SAR) studies, is essential for the rational design of more potent and selective thiadiazole compounds. nih.govtandfonline.com This approach can be applied to create next-generation analogs of this compound for a variety of applications.
While the biological activities of many thiadiazole derivatives are well-documented, a deeper understanding of their molecular mechanisms of action is often required. nih.govtandfonline.com Future studies should focus on elucidating how these compounds interact with their biological targets at a molecular level. For instance, research has shown that some thiadiazole derivatives can interfere with DNA replication processes, while others can inhibit specific enzymes through targeted binding. rsc.orgmdpi.comtandfonline.com Mechanistic investigations, such as studying interactions with DNA or identifying protein binding partners, are crucial for optimizing the design of future compounds and understanding their biological effects. rsc.org
The 1,3,4-thiadiazole scaffold has demonstrated activity against an exceptionally wide range of biological targets, highlighting its chemical privilege. researchgate.netnih.govmdpi.com Derivatives have been developed as inhibitors for numerous enzyme classes, including kinases, carbonic anhydrases, and metalloproteinases, which are implicated in a host of diseases. nih.govnih.govresearchgate.net The continued exploration of new biological targets for thiadiazole derivatives remains a vibrant area of research. mdpi.com Screening compounds like this compound and its future analogs against diverse target panels could uncover novel therapeutic applications.
| Biological Target Class | Specific Target Example(s) | Therapeutic Area | Reference |
| Kinases | c-Src/Abl, EGFR, VEGFR-2, c-Met | Oncology | mdpi.comnih.govtandfonline.comresearchgate.netrsc.org |
| Carbonic Anhydrases (CAs) | Various CA isozymes | Diuretics, Glaucoma | nih.govresearchgate.net |
| Dihydrofolate Reductase (DHFR) | DHFR | Antimicrobial, Oncology | nih.gov |
| Histone Deacetylases (HDACs) | HDAC1 | Oncology | nih.govmdpi.com |
| Matrix Metalloproteinases (MMPs) | Various MMPs | Inflammation, Oncology | nih.govresearchgate.net |
| Viral Enzymes | TMPRSS2 | Antiviral (COVID-19) | mdpi.com |
| Neurological Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.com |
Development of Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry is increasingly driven by the principles of green and sustainable chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound and related 2-amino-1,3,4-thiadiazole derivatives, research efforts are focused on developing methodologies that are more environmentally benign than traditional approaches.
Conventional methods for synthesizing the 2-amino-1,3,4-thiadiazole core often rely on the cyclization of thiosemicarbazide (B42300) with a corresponding carboxylic acid or its derivatives. nih.govnih.gov These reactions have historically employed harsh and toxic dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). nih.govchemmethod.comrasayanjournal.co.injocpr.com Such reagents pose significant environmental and safety risks, prompting the search for greener alternatives.
Modern sustainable approaches are being explored to overcome these limitations. These methodologies focus on several key areas: the use of safer reagents and catalysts, the application of alternative energy sources, and the implementation of solvent-free or eco-friendly solvent systems. nanobioletters.combepls.combohrium.com
One notable advancement is the development of one-pot synthesis procedures that utilize milder reagents. For instance, polyphosphate ester (PPE) has been successfully used as a cyclodehydration agent, allowing the reaction between a carboxylic acid and thiosemicarbazide to proceed under significantly milder conditions (temperatures not exceeding 85 °C) and avoiding the use of highly toxic additives like POCl₃. nih.gov This approach not only enhances the safety profile of the synthesis but also simplifies the procedure by combining multiple steps into a single operation, thereby reducing waste and energy consumption. nih.gov
Furthermore, the adoption of alternative energy sources such as microwave irradiation and ultrasonication represents a significant step towards sustainable synthesis. nanobioletters.combepls.com These techniques can dramatically reduce reaction times, increase product yields, and often allow for reactions to be conducted with less solvent or in the absence of a solvent altogether. nanobioletters.commdpi.com
The replacement of volatile and hazardous organic solvents is another cornerstone of green synthetic chemistry. Research has demonstrated the feasibility of using greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) for the synthesis of thiazole (B1198619) and thiadiazole derivatives. bepls.com In some cases, catalyst-free and solvent-free reactions, performed through methods like grinding, have been developed, offering an even more environmentally friendly route to these heterocyclic compounds. bepls.commdpi.com
The table below summarizes and compares conventional synthetic methods with emerging sustainable alternatives for the synthesis of the 2-amino-1,3,4-thiadiazole scaffold, which is central to the structure of this compound.
| Parameter | Conventional Methods | Sustainable Methodologies |
| Reagents/Catalysts | Concentrated H₂SO₄, POCl₃, Polyphosphoric Acid chemmethod.comrasayanjournal.co.injocpr.com | Polyphosphate Ester (PPE), Methane Sulphonic Acid, Eco-friendly catalysts (e.g., silica-supported acids) nih.govnih.govbepls.com |
| Reaction Conditions | High temperatures, harsh acidic conditions jocpr.com | Milder temperatures (e.g., < 85°C), neutral or mildly acidic conditions nih.gov |
| Solvents | Often requires excess toxic reagent to act as solvent; use of volatile organic compounds (VOCs) nih.gov | Water, ethanol, PEG-400, deep eutectic solvents; solvent-free conditions (grinding) bepls.commdpi.com |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic irradiation nanobioletters.combepls.com |
| Efficiency & Waste | Multi-step procedures with purification of intermediates, generation of hazardous waste nih.gov | One-pot synthesis, catalyst-free protocols, higher atom economy, reduced waste streams nih.govbepls.com |
| Safety Profile | Use of highly toxic, corrosive, and hazardous reagents nih.gov | Use of safer, less toxic, and more manageable reagents nih.gov |
These developments indicate a clear trend towards the design of synthetic routes that are not only efficient but also align with the principles of sustainability. Future research in the synthesis of this compound and its analogs will likely continue to focus on optimizing these green methodologies to ensure they are scalable, economically viable, and environmentally responsible.
Q & A
Q. What are the established synthetic routes for 5-(2-Phenylpropan-2-yl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of carboxylic acid derivatives (e.g., 4-phenylbutyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3–6 hours). The pH is adjusted to 8–9 with ammonia to precipitate the product, followed by recrystallization (DMSO/water mixtures). Optimization strategies include:
- Catalyst variation : Testing alternatives to POCl₃ (e.g., PCl₅ or H₂SO₄) to improve yield .
- Reaction monitoring : Using TLC or HPLC to track intermediate formation and minimize side products .
- Solvent selection : Replacing DMSO with ethanol or acetonitrile to enhance crystal purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction provides precise bond lengths, angles, and supramolecular interactions (e.g., N–H···N hydrogen bonds and dihedral angles between thiadiazole and phenyl rings) .
- FT-IR confirms functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and C=S absorption at ~680 cm⁻¹) .
- ¹H/¹³C NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–7.6 ppm and methyl groups at δ 1.6–1.8 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile reagents (e.g., POCl₃) .
- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to comply with GBZ/T 160 and OECD guidelines .
Advanced Research Questions
Q. How can discrepancies in biological activity data be reconciled with structural features during SAR studies?
- Methodological Answer :
- Computational docking : Use tools like AutoDock Vina to correlate bioactivity (e.g., antimicrobial IC₅₀ values) with electronic properties (e.g., HOMO-LUMO gaps) .
- Meta-analysis : Compare bioassay results across studies to identify trends (e.g., enhanced antifungal activity with electron-withdrawing substituents) .
- Crystallographic validation : Cross-reference activity data with molecular conformations (e.g., planar vs. non-planar thiadiazole rings affecting target binding) .
Q. What strategies address low yields during the cyclization step of synthesis?
- Methodological Answer :
- Temperature modulation : Increase reaction temperature to 100–110°C to accelerate cyclization while monitoring decomposition .
- Catalyst loading : Optimize POCl₃ stoichiometry (e.g., 2.5–3.0 equivalents) to balance reactivity and side reactions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes and improve yield by 10–15% .
Q. How can conflicting crystallographic data on molecular conformation be resolved?
- Methodological Answer :
- High-resolution X-ray studies : Collect data at low temperatures (100 K) to reduce thermal motion artifacts and refine anisotropic displacement parameters .
- Hydrogen bond analysis : Map intermolecular interactions (e.g., N–H···N vs. C–H···S) to explain conformational polymorphism .
- DFT calculations : Compare experimental dihedral angles with theoretical models to validate torsional preferences .
Q. How to design experiments assessing substituent effects on bioactivity?
- Methodological Answer :
- Library synthesis : Prepare derivatives with substituents varying in electronic (e.g., –NO₂, –OCH₃) and steric (e.g., –CF₃, –t-Bu) properties .
- Dose-response assays : Test compounds against target enzymes (e.g., CYP450 isoforms) to calculate IC₅₀ and selectivity indices .
- QSAR modeling : Use partial least squares (PLS) regression to link substituent descriptors (e.g., Hammett σ) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
